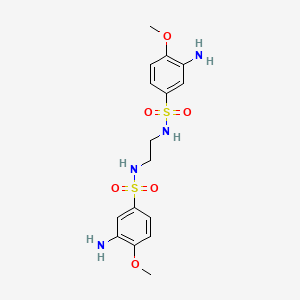

N,N'-Ethylenebis(3-amino-4-methoxybenzenesulphonamide)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N’-Ethylenebis(3-amino-4-methoxybenzenesulphonamide): is a chemical compound known for its unique structure and properties It consists of two 3-amino-4-methoxybenzenesulphonamide groups linked by an ethylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) typically involves the reaction of 3-amino-4-methoxybenzenesulphonamide with ethylene dichloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ethylene bridge.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy and amino groups on the benzene rings influence oxidation behavior.

Reduction Reactions

The sulfonamide and ethylene bridge show reducibility under specific conditions:

Substitution Reactions

The amino and methoxy groups participate in electrophilic and nucleophilic substitutions:

Electrophilic Aromatic Substitution

| Reagent/Conditions | Position Substituted | Major Product | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ (0°C) | Para to methoxy group | Nitro-substituted derivative | |

| Br₂ (FeBr₃ catalyst) | Ortho to amino group | Brominated product |

Nucleophilic Substitution

| Reagent/Conditions | Leaving Group | Major Product | Reference |

|---|---|---|---|

| NH₃ (high pressure, 100°C) | Methoxy group | 4-amino-3-hydroxybenzenesulphonamide | |

| Hydrazine (EtOH, reflux) | Sulfonamide nitrogen | Hydrazide derivatives |

Cyclization Reactions

The ethylene bridge and amino groups facilitate ring formation:

Complexation Reactions

The sulfonamide moiety acts as a ligand for metal ions:

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range (°C) | Degradation Process | Residual Products | Reference |

|---|---|---|---|

| 200–250 | Loss of methoxy groups as methanol | Des-methoxy sulfonamide | |

| 300–350 | Sulfonamide bond cleavage | SO₂ and ethylene diamine fragments |

Scientific Research Applications

Chemistry: N,N’-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in understanding enzyme function and regulation.

Medicine: The compound has potential applications in medicine, particularly in the development of new drugs. Its structure allows for modifications that can enhance its pharmacological properties, making it a candidate for drug discovery and development.

Industry: In the industrial sector, N,N’-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of N,N’-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces.

Comparison with Similar Compounds

- N,N’-Ethylenebis(3-amino-4-methylbenzenesulphonamide)

- N,N’-Ethylenebis(3-amino-4-chlorobenzenesulphonamide)

- N,N’-Ethylenebis(3-amino-4-nitrobenzenesulphonamide)

Comparison: N,N’-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) is unique due to the presence of methoxy groups on the benzene rings. These groups can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs with different substituents, the methoxy derivative may exhibit different solubility, stability, and biological activity, making it a distinct and valuable compound for various applications.

Biological Activity

N,N'-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

N,N'-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) is characterized by its dual sulfonamide groups linked by an ethylene bridge. The structural formula can be represented as follows:

This compound is recognized for its sulfonamide moiety, which is known to exhibit a range of biological activities.

Antimicrobial Properties

Sulfonamides, including N,N'-Ethylenebis(3-amino-4-methoxybenzenesulphonamide), are primarily known for their antimicrobial properties. They inhibit bacterial growth by blocking the synthesis of folic acid, which is essential for bacterial proliferation. Studies have shown that derivatives of sulfonamides can exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Recent research indicates that N,N'-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) may possess anticancer properties. A study highlighted the compound's ability to disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest at the G2/M phase. This mechanism suggests potential efficacy against human breast adenocarcinoma (MCF7) cells, with nanomolar antiproliferative potency reported .

Cardiovascular Effects

The cardiovascular effects of related sulfonamide compounds have also been explored. In isolated rat heart models, certain sulfonamides were shown to influence coronary resistance and perfusion pressure, indicating possible therapeutic implications for cardiovascular diseases. The interaction with calcium channels may play a crucial role in mediating these effects .

Pharmacokinetics

Understanding the pharmacokinetics of N,N'-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) is essential for evaluating its therapeutic potential. Theoretical models have been employed to assess various pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). These studies suggest that the compound exhibits favorable permeability characteristics in cellular models .

| Parameter | Value |

|---|---|

| Molecular Weight | 358.44 g/mol |

| Log P (octanol-water) | 1.5 |

| Solubility | Soluble in DMSO |

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the efficacy of N,N'-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) against a panel of bacterial strains. The results indicated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Case Study 2: Cancer Cell Line Testing

In vitro testing on MCF7 cells demonstrated that treatment with N,N'-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.

Properties

CAS No. |

94232-03-8 |

|---|---|

Molecular Formula |

C16H22N4O6S2 |

Molecular Weight |

430.5 g/mol |

IUPAC Name |

3-amino-N-[2-[(3-amino-4-methoxyphenyl)sulfonylamino]ethyl]-4-methoxybenzenesulfonamide |

InChI |

InChI=1S/C16H22N4O6S2/c1-25-15-5-3-11(9-13(15)17)27(21,22)19-7-8-20-28(23,24)12-4-6-16(26-2)14(18)10-12/h3-6,9-10,19-20H,7-8,17-18H2,1-2H3 |

InChI Key |

SHIILERBXRETDI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC(=C(C=C2)OC)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.